molecular formula C9H7ClN2 B1196904 1-(4-Chlorophenyl)imidazole CAS No. 51581-54-5

1-(4-Chlorophenyl)imidazole

Cat. No.: B1196904
CAS No.: 51581-54-5
M. Wt: 178.62 g/mol
InChI Key: BARLRKAYTDVUIS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazole is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. By inhibiting these enzymes, this compound can alter the metabolic pathways of these compounds, potentially leading to changes in their pharmacokinetics and pharmacodynamics . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in these pathways . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact gene expression by binding to transcription factors and altering their activity . This can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It primarily acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group of these enzymes, thereby preventing their catalytic activity . This inhibition can lead to a decrease in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound can modulate the activity of other enzymes and receptors through similar binding interactions, resulting in changes in cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity and gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit cytochrome P450 enzymes . At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as glucuronidation and sulfation . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and its interactions with other biomolecules.

Subcellular Localization

This compound is primarily localized in the cytoplasm and the endoplasmic reticulum of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . The presence of this compound in these compartments allows it to interact with cytochrome P450 enzymes and other biomolecules, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions, which allow for the inclusion of various functional groups .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically employ catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-(4-Chlorophenyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antifungal and antibacterial properties.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)imidazole
  • 1-(3-Chlorophenyl)imidazole
  • 1-(4-Methoxyphenyl)imidazole

Comparison: 1-(4-Chlorophenyl)imidazole is unique due to the presence of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its fluorinated or methoxylated counterparts, the chlorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(4-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARLRKAYTDVUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199538
Record name 1-(4-Chlorophenyl)imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-54-5
Record name 1-(4-Chlorophenyl)-1H-imidazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)imidazole
Source EPA DSSTox
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Record name 51581-54-5
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Synthesis routes and methods

Procedure details

1-Chloro-4-fluorobenzene (16.3 g, 124 mmol) and imidazole (5.0 g, 73.4 mmol) are dissolved in N,N-dimethylformamide (30 ml) and admixed while stirring with sodium hydride (60% strength in mineral oil; 3.82 g, 95.4 mmol) and then heated at 130° C. for 5 hours. After cooling, the reaction mixture is slowly poured into water. The precipitate formed is subsequently filtered off, washed with petroleum ether and subsequently dried under reduced pressure. This gives 10.3 g of 1-(4-chlorophenyl)imidazole.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Chlorophenyl)imidazole interact with Cytochrome P450 2B4 and what are the downstream effects?

A1: this compound acts as an inhibitor of Cytochrome P450 2B4 (CYP2B4), a key enzyme involved in drug metabolism. [, , ] The compound binds within the enzyme's active site, directly interacting with the heme iron. [, , ] This binding event leads to the inhibition of CYP2B4's catalytic activity, potentially affecting the metabolism of other drugs metabolized by this enzyme. [, , ] The binding of this compound induces significant conformational changes in the enzyme's structure, particularly in the F and I helices, which contribute to the observed inhibition. []

Q2: How does the structure of this compound influence its binding to CYP2B4 compared to similar compounds?

A2: The specific structure of this compound plays a crucial role in its interaction with CYP2B4. Studies comparing it to 4-(4-Chlorophenyl)imidazole (4-CPI) highlight the importance of the chlorophenyl group's position on the imidazole ring. [] this compound leads to a larger active site volume compared to 4-CPI, with rearrangements in key residues like Phe-206 and Glu-301. [] These differences in binding result in altered thermodynamic signatures, showcasing the impact of even subtle structural modifications on ligand binding. [] Further research with other similar compounds like ticlopidine, which shares the chlorophenyl group, reveals that CYP2B4 demonstrates flexibility in accommodating ligands of different sizes and shapes within its active site. []

Q3: Have there been any computational studies exploring the interaction of this compound with CYP2B4?

A3: While the provided research focuses primarily on X-ray crystallography and thermodynamic analysis, computational methods like ligand docking were employed to study ticlopidine's interaction with CYP2B4. [] These studies help visualize potential binding orientations and contribute to understanding the structural basis of ligand recognition. [] Similar computational approaches could be applied to this compound to further investigate its binding mode and interaction energy with CYP2B4.

Q4: What is the broader significance of studying compounds like this compound in the context of drug metabolism?

A4: Understanding the interaction of compounds like this compound with drug-metabolizing enzymes like CYP2B4 is crucial for predicting potential drug-drug interactions. [] By characterizing the binding modes and inhibitory potential of such compounds, researchers gain insights into how they might affect the metabolism and clearance of other drugs metabolized by the same enzyme. [] This knowledge is essential in drug discovery and development to optimize pharmacokinetic properties and minimize adverse effects associated with drug metabolism pathways.

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